molecular formula C16H19NO3 B13888716 Tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate

Tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate

Cat. No.: B13888716
M. Wt: 273.33 g/mol
InChI Key: NZVRDHJQIIHGTB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a tert-butyl ester group attached to the pyrrole ring, along with a methoxyphenyl substituent. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate typically involves the reaction of 2-(2-methoxyphenyl)pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity, while the tert-butyl ester group provides stability and lipophilicity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but lacks the methoxyphenyl group.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of a pyrrole ring.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Similar to the previous compound but with a hydrazino group.

Uniqueness

Tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate is unique due to the presence of both the methoxyphenyl and tert-butyl ester groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate

InChI

InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-11-7-9-13(17)12-8-5-6-10-14(12)19-4/h5-11H,1-4H3

InChI Key

NZVRDHJQIIHGTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C2=CC=CC=C2OC

Origin of Product

United States

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